Product packaging for 3-iodo-1H-pyrazol-5-amine(Cat. No.:)

3-iodo-1H-pyrazol-5-amine

Cat. No.: B10902629
M. Wt: 208.99 g/mol
InChI Key: WFRHAMBNELZMMG-UHFFFAOYSA-N
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Description

3-iodo-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C3H4IN3 and its molecular weight is 208.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4IN3 B10902629 3-iodo-1H-pyrazol-5-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-1H-pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4IN3/c4-2-1-3(5)7-6-2/h1H,(H3,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRHAMBNELZMMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Halogenated Pyrazole Derivatives in Organic Synthesis

Halogenated pyrazoles are cornerstones of modern organic synthesis, serving as versatile intermediates for constructing more complex molecules. ijrpr.com The introduction of a halogen atom onto the pyrazole (B372694) ring dramatically alters its reactivity, providing a chemical handle for a wide range of transformations that are otherwise difficult to achieve. The utility of the halogen is dependent on its identity, with the C-I bond being the most reactive and thus highly valued for carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov

These halogenated pyrazoles are particularly crucial for transition-metal-catalyzed cross-coupling reactions, including the Suzuki, Sonogashira, and Negishi reactions. nih.govbeilstein-journals.org The iodine substituent in compounds like 3-iodo-1H-pyrazol-5-amine acts as an excellent leaving group, facilitating the oxidative addition step in catalytic cycles. This reactivity allows for the regioselective introduction of aryl, alkyl, alkynyl, and other moieties at specific positions on the pyrazole ring. nih.gov The resulting functionalized pyrazoles are core structures in numerous compounds with applications in medicine and agriculture, including anti-inflammatory, anticancer, and antimicrobial agents. globalresearchonline.netthebookloft.com The ability to selectively functionalize the pyrazole core via its halogenated derivatives is a testament to their strategic importance in contemporary drug discovery and material science. nih.gov

Historical Context of Pyrazole Core Research and Functionalization

The history of pyrazole (B372694) chemistry began in 1883 with its discovery by German chemist Ludwig Knorr, who synthesized a derivative while investigating quinine (B1679958) analogues. ijrpr.comwikipedia.org This seminal work was followed by the first synthesis of the parent pyrazole compound by Hans von Pechmann in 1898. wikipedia.org The most classical and enduring method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. wikipedia.orgnih.gov This method, while foundational, often results in a mixture of regioisomers if an unsymmetrical dicarbonyl compound is used, presenting significant purification challenges.

Early functionalization of the pyrazole ring primarily relied on electrophilic substitution, which preferentially occurs at the C4 position due to the electronic nature of the heterocyclic ring. nih.gov Directing substitution to the C3 or C5 positions was a significant synthetic hurdle. This challenge spurred the development of more controlled synthetic strategies. Over the decades, chemists have developed numerous methods to overcome these limitations, including the use of directing groups and, more recently, transition-metal-catalyzed C-H functionalization. rsc.org However, the use of pre-functionalized building blocks, or synthons, like 3-iodo-1H-pyrazol-5-amine, represents a highly effective and strategic approach. By starting with a pyrazole ring that already contains functional groups at specific positions, chemists can circumvent issues of regioselectivity and achieve more efficient and predictable synthetic outcomes.

Current Academic Research Landscape of 3 Iodo 1h Pyrazol 5 Amine and Its Derivatives

Current research frequently utilizes 3-iodo-1H-pyrazol-5-amine and its N-substituted derivatives as key intermediates for the synthesis of complex heterocyclic systems, particularly fused pyrimidines. The pyrazolo[3,4-d]pyrimidine scaffold, an isomer of the naturally occurring purine, is of particular interest in medicinal chemistry due to its wide range of biological activities, including kinase inhibition.

The synthesis of these fused systems often involves the reaction of the amino group of the pyrazole (B372694) with various carbonyl compounds or their equivalents. For instance, derivatives of this compound are used to prepare potent kinase inhibitors. The iodine atom at the 3-position is crucial, as it allows for the introduction of various substituents via cross-coupling reactions to modulate the biological activity of the final compound. A notable application is in the synthesis of inhibitors for the Bcr-Abl kinase, which is associated with chronic myeloid leukemia.

Furthermore, molecular iodine has been used to promote the cyclization of 5-aminopyrazole derivatives with aldehydes to form pyrazolo[3,4-d]pyrimidines in a single step. nih.gov Research has also demonstrated the conversion of 5-aminopyrazoles into pyrazolo[3,4-d]pyrimidine derivatives through reactions with reagents like formic acid or by using Vilsmeier-type reagents. imist.maresearchgate.net These methods highlight the ongoing academic interest in leveraging the reactivity of aminopyrazoles for the efficient construction of medicinally relevant scaffolds.

Table 1: Examples of Derivatives and Applications from this compound

Derivative Reaction Type Application/Significance Reference(s)
3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine Iodination of 4-amino-1H-pyrazolo[3,4-d]pyrimidine Intermediate for kinase inhibitors, particularly for Suzuki-Miyaura cross-coupling reactions. google.com
1-Aryl-3-methyl-pyrazolo[3,4-d]pyrimidines Cyclization with formic acid after Suzuki coupling Synthesis of tetrasubstituted pyrazoles leading to fused pyrimidine (B1678525) systems. imist.ma
1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole derivatives N-H protection followed by Sonogashira cross-coupling Valuable intermediates for creating C-C bonds with alkynes, leading to diverse functionalized pyrazoles. arkat-usa.org

Strategic Importance of 3 Iodo 1h Pyrazol 5 Amine As a Synthetic Synthon

Direct Iodination Strategies on Pyrazol-5-amine Precursors

Direct iodination of pyrazol-5-amine precursors is a common and straightforward method for the synthesis of this compound. This approach involves the treatment of a pre-formed pyrazol-5-amine ring with an iodinating agent. The regioselectivity of this reaction is highly dependent on the substitution pattern of the pyrazole (B372694) ring and the reaction conditions.

Research has shown that direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines can be effectively achieved using N-iodosuccinimide (NIS) as the iodinating reagent. beilstein-archives.org These reactions are typically performed at room temperature and provide good to excellent yields of the corresponding 4-iodinated pyrazole derivatives. beilstein-archives.org For instance, the reaction of 3-phenyl-1H-pyrazol-5-amine with NIS in DMSO yields 4-iodo-3-phenyl-1H-pyrazol-5-amine. beilstein-archives.org The use of dimethyl sulfoxide (B87167) (DMSO) can play a dual role as both a solvent and a catalyst in these halogenations. beilstein-archives.org

Another approach involves the direct halogenation of N-substituted pyrazol-5-amines. For example, 1-(2-methylpropyl)-1H-pyrazol-5-amine can be iodinated using iodine or iodine monochloride to produce 3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-amine. evitachem.com Careful control of reaction parameters such as temperature and solvent is crucial to optimize the yield and purity of the desired product. evitachem.com

Starting MaterialIodinating AgentProductYieldReference
3-Aryl-1H-pyrazol-5-amineN-Iodosuccinimide (NIS)4-Iodo-3-aryl-1H-pyrazol-5-amineModerate to Excellent beilstein-archives.org
1-(2-Methylpropyl)-1H-pyrazol-5-amineIodine or Iodine Monochloride3-Iodo-1-(2-methylpropyl)-1H-pyrazol-5-amineNot specified evitachem.com
3-Phenyl-1H-pyrazol-5-amineN-Iodosuccinimide (NIS)4-Iodo-3-phenyl-1H-pyrazol-5-amineNot specified beilstein-archives.org

Cyclocondensation Approaches for the Construction of Iodo-Pyrazol-5-amine Rings

Cyclocondensation reactions represent a fundamental strategy for constructing the pyrazole ring itself, where an iodo-substituent is incorporated either from the starting materials or in a subsequent step. A common method involves the condensation of a functionalized 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. arkat-usa.orgmdpi.com

For instance, the synthesis of 4-substituted 1H-pyrazole-5-carboxylates can be achieved through the cyclocondensation of unsymmetrical enaminodiketones with hydrazines. organic-chemistry.org While this specific example doesn't directly yield an iodo-pyrazole-amine, the principle can be adapted. A more direct route involves the reaction of β-keto esters with hydrazines. For example, reacting a β-keto ester with a hydrazine can lead to a pyrazolone (B3327878) intermediate, which can then be further functionalized.

A notable example is the synthesis of 1-acyl-4-iodo-1H-pyrazoles. This is achieved by first preparing 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles from 2-alkyn-1-ones. These dihydropyrazoles then undergo dehydration and iodination using iodine monochloride (ICl) in the presence of lithium carbonate (Li2CO3) at room temperature to furnish the desired 4-iodopyrazoles. organic-chemistry.org

Reactant 1Reactant 2Key ReagentsProductReference
2-Alkyn-1-oneHydrazine-1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazole organic-chemistry.org
1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazole-ICl, Li2CO31-Acyl-4-iodo-1H-pyrazole organic-chemistry.org
Unsymmetrical enaminodiketonesHydrazines-4-Substituted 1H-pyrazole-5-carboxylates organic-chemistry.org

Regioselective Synthesis of the this compound Framework

Achieving regioselectivity is a critical challenge in the synthesis of substituted pyrazoles. The formation of either the 3-iodo or another regioisomeric iodo-pyrazole is often influenced by steric and electronic factors of the substituents on the pyrazole ring.

One strategy to control regioselectivity involves the use of protecting groups. For example, N-Boc or N-ethoxyethyl protected pyrazoles can be used to direct subsequent reactions. arkat-usa.org The choice of base and reaction conditions can also play a pivotal role. For instance, the reaction of N-protected pyrazoles with organolithium compounds can lead to specific isomers. arkat-usa.org

A highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles has been reported through the condensation of 1,3-diketones with arylhydrazines in N,N-dimethylacetamide at room temperature. mdpi.com While not directly producing this compound, this method highlights the importance of solvent and reaction conditions in controlling the regiochemical outcome.

Furthermore, the reaction of pyrazole N-oxides with arynes has been shown to be a regioselective route to C3-hydroxyarylated pyrazoles. scholaris.ca This methodology could potentially be adapted for the introduction of an iodo-substituent at the C3 position.

PrecursorReagents/ConditionsProductKey FeatureReference
N-Boc or N-ethoxyethyl protected pyrazolesOrganolithium compoundsRegiospecific substituted pyrazolesProtecting group directed synthesis arkat-usa.org
1,3-Diketones and ArylhydrazinesN,N-dimethylacetamide, room temperature1-Aryl-3,4,5-substituted pyrazolesHigh regioselectivity mdpi.com
Pyrazole N-oxidesArynesC3-Hydroxyarylated pyrazolesRegioselective C3-functionalization scholaris.ca

N-Alkylation and N-Arylation Procedures for Diversification of this compound

Once the this compound core is synthesized, further diversification can be achieved through N-alkylation and N-arylation reactions. These reactions introduce various substituents at the N1 position of the pyrazole ring, leading to a library of analogues with potentially diverse biological activities.

N-alkylation can be performed using various alkylating agents such as alkyl halides. researchgate.net For instance, NH-pyrazoles can be N-alkylated with alkyl halides to yield N-alkylated pyrazoles. researchgate.net A specific protocol involves the coupling of alkyl pyrazole carboxylates with N-Boc-3-iodoazetidine to create highly functionalized heterocyclic compounds. researchgate.net

N-arylation is often achieved through transition metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination. These reactions typically involve the coupling of the NH-pyrazole with an aryl halide in the presence of a copper or palladium catalyst, respectively. sci-hub.st For example, the arylation of 1-substituted-5-aminopyrazoles with electrophilic hetaryl halides has been reported. scirp.org The regioselectivity of N-arylation can be influenced by steric hindrance, with the less hindered nitrogen atom often being selectively arylated. sci-hub.st

Reaction TypeReagentsCatalyst/ConditionsProductReference
N-AlkylationAlkyl halidesBaseN-Alkyl pyrazoles researchgate.net
N-AlkylationN-Boc-3-iodoazetidine-N-Azetidinyl pyrazole carboxylates researchgate.net
N-ArylationAryl halidesCopper or Palladium catalystN-Aryl pyrazoles sci-hub.st
N-ArylationElectrophilic hetaryl halides-N-Hetaryl-5-aminopyrazoles scirp.org

Multicomponent Reactions Incorporating this compound Moieties

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules in a single step from three or more starting materials. While specific MCRs directly incorporating this compound are not extensively documented in the provided search results, the principles of MCRs are applicable to the synthesis of related pyrazole structures.

One example is the iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles from benzoylacetonitriles, arylhydrazines, and diaryl diselenides. beilstein-journals.org This reaction proceeds through the formation of a pyrazol-5-amine intermediate, which then undergoes further functionalization. beilstein-journals.org Another iodine-catalyzed MCR involves the synthesis of dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones from aromatic aldehydes, 4-hydroxycoumarin (B602359) derivatives, and 3-aminopyrazoles. rsc.org

These examples demonstrate the potential for developing novel MCRs that could directly incorporate an iodo-substituted pyrazole precursor, or where iodination could be a sequential step in the one-pot process.

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize waste and environmental impact. For the synthesis of iodinated pyrazoles, several greener methods have been developed.

A notable green approach is the iodination of pyrazoles using a system of iodine and hydrogen peroxide in water. researchgate.net This method is advantageous as it uses only a catalytic amount of iodine and generates water as the sole byproduct. researchgate.net Another environmentally friendly protocol describes the one-pot synthesis of 1-aryl-substituted 4-iodopyrazole-3-ols from pyrazolidin-3-ones using sodium iodide and hydrogen peroxide in dichloromethane, which boasts high atom economy and short reaction times. researchgate.net

Furthermore, metal-free halogenation reactions, such as those using N-halosuccinimides in DMSO, offer a safer alternative to traditional methods that might employ more hazardous reagents. beilstein-archives.org The development of one-pot, multicomponent reactions, as discussed in the previous section, also aligns with the principles of green chemistry by reducing the number of synthetic steps and purification procedures. nih.gov

Green ApproachReagents/ConditionsKey AdvantageReference
Iodination in WaterIodine, Hydrogen PeroxideWater as solvent, water as byproduct researchgate.net
One-pot SynthesisSodium Iodide, Hydrogen PeroxideHigh atom economy, short reaction time researchgate.net
Metal-free HalogenationN-Iodosuccinimide, DMSOAvoidance of heavy metals beilstein-archives.org
Multicomponent ReactionSulfamic acid catalyst, refluxOne-pot, reduced waste nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Iodine Atom

The iodine atom at the C3 position of the pyrazole ring is an excellent leaving group, making this position susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is significantly enhanced by the electron-withdrawing nature of the pyrazole ring itself.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound and its derivatives are effective substrates in several of these transformations.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound, has been successfully applied to 3-iodopyrazole derivatives. For instance, 3-iodo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, a related structure, undergoes Suzuki coupling with various aryl and heteroaryl boronic acids. rsc.orgnih.gov To achieve high yields and prevent dehalogenation, a tandem catalyst system of XPhosPdG2/XPhos is often employed. rsc.org The reactivity of the C3-iodine bond allows for the synthesis of C3-arylated pyrazolo[1,5-a]pyrimidin-5-ones. rsc.orgnih.gov

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. N-protected 3-iodo-1H-pyrazole derivatives readily participate in Sonogashira cross-coupling reactions with terminal alkynes, such as phenylacetylene, under standard conditions to produce 3-alkynyl-1H-pyrazoles in high yields. arkat-usa.orgresearchgate.net The N-H group of the pyrazole is often protected, for example, with an ethoxyethyl (EtOEt) or a Boc group, to prevent interference with the transition metal catalyst. arkat-usa.orgresearchgate.net The resulting iodo-substituted azopyrroles, formed from the oxidative dehydrogenative coupling of pyrazol-5-amines, can also be coupled with various terminal alkynes via the Sonogashira reaction. nih.govacs.org

Heck Reaction: The Heck-Mizoroki reaction involves the coupling of an unsaturated halide with an alkene. While direct examples with this compound are not prevalent in the provided results, the Heck reaction of 1-protected-4-iodo-1H-pyrazoles with various alkenes has been studied, yielding 4-alkenyl-1H-pyrazoles. clockss.org This suggests that the C-I bond in iodopyrazoles is reactive under Heck conditions.

Negishi Coupling: The Negishi coupling reaction forms carbon-carbon bonds by reacting an organozinc compound with an organohalide. This method has been utilized in the synthesis of complex molecules, such as a tetrazole prodrug, where a magnesiation, transmetalation, and subsequent Negishi coupling of a 5-(4-iodo-1-methyl-1H-pyrazol-5-yl)-2H-tetrazole intermediate was a key step. colab.ws

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a method for forming carbon-nitrogen bonds. While direct amination at the C3 position of this compound is not explicitly detailed, the Buchwald-Hartwig reaction is a powerful tool for the amination of aromatic rings and has been applied to pyrazole systems. researchgate.netnih.govacs.orgosi.lv For example, the palladium-catalyzed amination of 4-bromo-1H-1-tritylpyrazole is effective for aromatic or bulky amines. researchgate.netnih.gov It is a widely used method for introducing amino groups onto pyrazole scaffolds. nih.govacs.org

Copper-Catalyzed Coupling Reactions (e.g., Ullmann)

The Ullmann reaction, a copper-catalyzed nucleophilic aromatic substitution, provides an alternative to palladium-catalyzed methods. It is particularly useful for forming carbon-nitrogen and carbon-oxygen bonds. Copper(I)-catalyzed amination of 4-iodo-1H-1-tritylpyrazole has been shown to be effective for alkylamines that possess β-hydrogens. researchgate.netnih.gov This highlights the complementarity of copper and palladium catalysts in the functionalization of halopyrazoles. researchgate.net The Ullmann coupling has also been used for the N-arylation of pyrazoles with aryl halides. nih.gov

Transition Metal-Free Nucleophilic Displacements

Under certain conditions, the iodine atom at the C3 position can be displaced by nucleophiles without the need for a transition metal catalyst. The inherent electrophilicity of the pyrazole ring facilitates these reactions. rsc.orgmasterorganicchemistry.commdpi.com For instance, the iodine atom can be replaced by nucleophiles such as amines or alcohols. evitachem.com

Electrophilic Substitution Reactions on the Pyrazole Ring

Electrophilic substitution on the pyrazole ring typically occurs at the C4 position. arkat-usa.org However, the reactivity can be influenced by the substituents already present on the ring. For this compound, the amino group is an activating group, while the iodine atom is a deactivating group.

Studies on related pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines have shown that electrophilic substitution reactions such as bromination, iodination, and nitration occur at the pyrimidine ring. mdpi.comresearchgate.net In the case of pyrazol-5-amines, oxidative dehydrogenative coupling can lead to iodination at the C4 position, forming (E)-1,2-bis(4-iodo-3-methyl-1-phenyl-1H-pyrazol-5-yl)diazene. nih.govacs.org

Transformations of the Amino Group at Position 5

The amino group at the C5 position is a key functional handle for further derivatization of the this compound scaffold.

Acylation, Sulfonylation, and Alkylation of the Amine Functionality

Acylation: The amino group of pyrazol-5-amines can be readily acylated. researchgate.netnih.gov For example, 1H-pyrazol-5-amines can be acylated with pivaloyl or benzoyl moieties. nih.gov It's important to note that 1H-pyrazol-5-amines can exhibit annular tautomerism, meaning that acylation can theoretically occur at the two annular nitrogen atoms as well as the exocyclic amino group. nih.govmdpi.com

Sulfonylation: The amino group can also undergo sulfonylation. While specific examples for this compound are not detailed, the sulfonylation of related pyrazole structures is a known transformation. For instance, 5-iodo-N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide can be synthesized, although direct sulfonylation of a deactivated pyrazole ring can be challenging.

Alkylation: The N-alkylation of pyrazoles is a common reaction. researchgate.netimist.ma For example, pyrazole-5-carboxylates can be alkylated with N-Boc-3-iodoazetidine. researchgate.net The alkylation of 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-thione with propargyl bromide has also been reported. imist.ma

Data Tables

Table 1: Palladium-Catalyzed Cross-Coupling Reactions of Iodopyrazole Derivatives

Coupling ReactionSubstrate ExampleCoupling PartnerCatalyst/LigandProduct TypeReference(s)
Suzuki 3-Iodo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneAryl/Heteroaryl boronic acidsXPhosPdG2/XPhosC3-Arylated pyrazolo[1,5-a]pyrimidin-5-ones rsc.orgnih.gov
Sonogashira N-protected 3-iodo-1H-pyrazolePhenylacetyleneStandard Pd catalysts3-Alkynyl-1H-pyrazoles arkat-usa.orgresearchgate.net
Sonogashira Iodo-substituted azopyrrolesTerminal alkynesStandard Pd catalystsNew azo compounds nih.govacs.org
Negishi 5-(4-Iodo-1-methyl-1H-pyrazol-5-yl)-2H-tetrazoleOrganozinc reagentPd catalystTetrazole prodrug intermediate colab.ws

Table 2: Transformations of the Amino Group in Pyrazol-5-amines

TransformationSubstrate ExampleReagentProduct TypeReference(s)
Acylation 1H-Pyrazol-5-aminesPivaloyl chloride/Benzoyl chlorideN-acylated pyrazol-5-amines nih.gov
Alkylation Pyrazole-5-carboxylatesN-Boc-3-iodoazetidineN-alkylated pyrazoles researchgate.net

Diazotization and Subsequent Transformations

The primary amine group at the C5 position of the pyrazole ring is readily converted into a diazonium salt, a versatile intermediate that can be subsequently transformed into a wide array of functional groups. The process of diazotization involves treating the aminopyrazole with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. byjus.com The resulting aryl diazonium ion can then undergo various substitution reactions. byjus.com

One of the most significant transformations is the Sandmeyer-type reaction, which allows for the replacement of the diazonium group with various nucleophiles. organic-chemistry.org For instance, the synthesis of 3-iodo-1H-pyrazole derivatives from the corresponding 3-amino-1H-pyrazoles can be achieved through a Sandmeyer-type reaction using potassium iodide in sulfuric acid. vu.ltnih.govbeilstein-journals.org Similarly, other halides can be introduced. While many Sandmeyer reactions are catalyzed by copper(I) salts, the displacement with iodide does not typically require a catalyst. organic-chemistry.org

Researchers have developed various protocols for these transformations, including one-pot diazotization-iodination procedures. organic-chemistry.orgrsc.org For example, an efficient method for the iodination of aromatic and heterocyclic amines involves aprotic diazotization using reagents like tert-butyl nitrite (TBN) with iodine in acetonitrile. acs.orgnih.gov This approach has been noted for its mild, non-explosive, and stable characteristics, making it suitable for both small and large-scale synthesis. nih.gov The stability of the diazonium species formed with TBN may be attributed to the larger counterion or the formation of a hydroxydiazene intermediate. nih.gov

The following table summarizes representative diazotization reactions of aminopyrazoles.

Starting AmineReagentsProductYield (%)Reference
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylateNaNO₂, H₂SO₄, KIEthyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate- nih.gov
Heterocyclic-substituted aminopyrazolet-BuONO (5 equiv), I₂ (4.3 equiv), MeCNIodopyrazole derivative38 acs.org
Various aromatic aminesFe₃O₄@SILnP, NaNO₂, NaIAryl iodidesGood to Excellent rsc.org
3-Amino-1H-pyrazolesH₂SO₄, NaNO₂, KI3-Iodo-1H-pyrazole derivatives- vu.lt

(Data compiled from multiple sources)

Condensation Reactions with Carbonyl Compounds

The nucleophilic amine group of this compound readily participates in condensation reactions with various carbonyl compounds, such as aldehydes and ketones. These reactions are fundamental in constructing more complex molecular architectures, particularly fused heterocyclic systems.

A prominent application of this reactivity is the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds with significant biological activity. scispace.com This is often achieved through the reaction of an aminopyrazole with a 1,3-dicarbonyl compound or its synthetic equivalent, such as β-enaminones or chalcones (α,β-unsaturated ketones). nih.govnih.govmdpi.com

The reaction typically proceeds via an initial condensation to form an enamine or imine intermediate, which then undergoes an intramolecular cyclization followed by dehydration to yield the aromatic fused-ring system. Multi-component reactions, where the aminopyrazole, a carbonyl compound (e.g., an aldehyde), and an active methylene (B1212753) compound are reacted in a single step, provide an efficient route to these structures. nih.gov For example, a three-component reaction of 3-amino-1H-pyrazoles, aldehydes, and malononitrile (B47326) can directly produce substituted pyrazolo[1,5-a]pyrimidines. nih.gov

Iodine has been found to catalyze the three-component synthesis of 3-selenylated pyrazolo[1,5-a]pyrimidines from aminopyrazoles, chalcones, and diselenides, where it plays a crucial role in both the cyclization and C-H selenylation steps. rsc.org

The table below showcases examples of condensation reactions leading to fused pyrazole systems.

Aminopyrazole ReactantCarbonyl ReactantOther ReagentsProduct TypeReference
5-Amino-3-methyl-1H-pyrazole(E)-3-(dimethylamino)-1-phenylprop-2-en-1-oneNaI, K₂S₂O₈3-Iodo-pyrazolo[1,5-a]pyrimidine nih.gov
3-Amino-1H-pyrazolesAldehydes, Malononitrile-Pyrazolo[1,5-a]pyrimidine nih.gov
AminopyrazolesChalcones, Diaryl/dialkyl diselenidesI₂3-Selenylated pyrazolo[1,5-a]pyrimidine rsc.org
5-Amino-1H-pyrazole1,3-Dicarbonyl compoundsCeric ammonium (B1175870) nitrate (B79036) (CAN)Spiro[indoline-3,4'-pyrazolo[3,4-b]quinolone]dione scispace.com

(Data compiled from multiple sources)

Pyrazole Ring Cycloaddition and Rearrangement Reactions

The this compound scaffold is a versatile precursor for constructing fused heterocyclic systems through annulation reactions, which can be viewed as a form of cycloaddition. The most common of these is the formation of pyrazolo[1,5-a]pyrimidines, as detailed in the previous section, where the N1 nitrogen and the exocyclic C5-amino group of the pyrazole act as a binucleophile, reacting with 1,3-bielectrophiles to form a new pyrimidine ring. scispace.comnih.govnih.gov

The synthesis of these fused systems can be highly regioselective and is often facilitated by catalysts or microwave irradiation to improve yields and reduce reaction times. scispace.comnih.gov For instance, a one-pot, three-component reaction of aminopyrazoles, enaminones, and sodium halides promoted by K₂S₂O₈ leads to 3-halo-pyrazolo[1,5-a]pyrimidines through a tandem cyclocondensation/oxidative halogenation sequence. nih.gov

Another important reaction type is the Dimroth rearrangement, which involves the translocation of heteroatoms within a heterocyclic system. researchgate.netresearchgate.net This rearrangement is frequently observed in fused pyrimidine systems derived from aminopyrazoles. semanticscholar.orgbeilstein-journals.org The process typically involves a ring-opening of the initially formed product, followed by rotation and re-closure to yield a more thermodynamically stable isomer. researchgate.netbeilstein-journals.org For example, the reaction of ethyl imidates derived from N-aryl-5-amino-4-cyanopyrazoles with amines can lead to 4-substituted pyrazolo[3,4-d]pyrimidines via cyclization followed by a Dimroth rearrangement. semanticscholar.org The accepted mechanism often involves protonation, ring-opening to a more flexible intermediate, tautomerization, and subsequent ring closure. beilstein-journals.org

Reaction TypeStarting MaterialsKey ConditionsProduct SystemMechanism HighlightReference
Cyclocondensation5-Amino-3-methyl-1H-pyrazole, Chalcone, NaIK₂S₂O₈, DMSO3-Iodopyrazolo[1,5-a]pyrimidineTandem cyclization/halogenation nih.gov
CyclocondensationN-Aryl-5-amino-4-cyanopyrazole ethyl imidate, m-AnisidineRefluxing methanolPyrazolo[3,4-d]pyrimidineInitial cyclization followed by Dimroth rearrangement semanticscholar.org
Oxidative CyclizationAldehyde 6-chloro-4-pyrimidinylhydrazonesIodobenzene diacetate (IBD) Current time information in Bangalore, IN.acs.orgnih.govTriazolo[1,5-c]pyrimidineInitial formation of [4,3-c] isomer followed by Dimroth rearrangement beilstein-journals.org

(Data compiled from multiple sources)

Radical Reactions Involving the C-I Bond

The carbon-iodine bond in this compound is susceptible to homolytic cleavage, enabling its participation in radical reactions. Aryl radicals can be generated from aryl iodides through various methods, including photoinduced electron transfer (photoredox catalysis) or by using radical initiators. rsc.orgnih.gov

One notable reaction is the oxidative dehydrogenative coupling of pyrazol-5-amines, which can simultaneously install a C-I bond and an N-N bond through a radical pathway. acs.orgnih.gov The proposed mechanism involves a single-electron transfer (SET) from the aminopyrazole, mediated by an oxidant like tert-butyl hydroperoxide (TBHP) in the presence of molecular iodine, to form a radical cation. acs.orgnih.gov The involvement of a radical mechanism is supported by experiments where the reaction is inhibited by radical scavengers like TEMPO. nih.gov

Once formed, the C-I bond in an iodopyrazole can undergo homolytic cleavage to generate an aryl radical. This process is often initiated by light (photolysis), particularly for aryl iodides bearing polar π-electron-withdrawing groups. bohrium.comnih.gov The generated pyrazolyl radical can then participate in a variety of subsequent reactions, such as intermolecular cross-coupling with alkenes or intramolecular cyclizations. nih.govbohrium.comchemrxiv.org These radical reactions offer a transition-metal-free alternative for C-C bond formation. bohrium.com For example, diazaphospholenes have been used to catalytically mediate radical cyclizations of aryl iodides. nih.govchemrxiv.org

The table below summarizes key findings related to radical reactions involving the pyrazole C-I bond.

Reaction TypeReactantsConditions/InitiatorsIntermediate SpeciesProductReference
Oxidative Dehydrogenative Coupling & IodinationPyrazol-5-amine, I₂, TBHPHeat (50 °C)Pyrazolyl radical cation(E)-1,2-Bis(4-iodo-3-methyl-1-phenyl-1H-pyrazol-5-yl)diazene acs.orgnih.gov
Photoinduced Cross-CouplingAryl iodide, AlkeneViolet light irradiationAryl radicalAryl-alkene coupled product bohrium.com
Catalytic Radical CyclizationAryl iodide with pendant alkeneDiazaphospholene catalyst, Phenylsilane, Visible lightAryl radicalCyclized product nih.govchemrxiv.org
Photoinduced C-I Bond CleavageIodoform (CHI₃)UV photolysisCHI₂ and I radicalsIsomerized product (iso-CHI₂-I) and recombined CHI₃ nih.gov

(Data compiled from multiple sources)

Design Principles for Scaffold Diversification

The diversification of the this compound scaffold is guided by several key principles aimed at systematically exploring chemical space and optimizing molecular properties. These principles are rooted in established medicinal chemistry strategies and an understanding of the pyrazole core's inherent characteristics.

A primary approach to diversification involves leveraging the pyrazole ring as a central scaffold upon which various pharmacophores can be strategically arranged. acs.org The positions and types of substituents on the pyrazole ring can significantly alter the molecule's electronic and steric properties, which in turn influences its biological activity. ijrpr.com Common substituents include alkyl, aryl, and heteroaryl groups, with their placement at different positions on the pyrazole nucleus leading to distinct biological effects. ijrpr.com

Key design principles for diversifying the this compound scaffold include:

Functional Group Interconversion: The existing amino and iodo groups are prime candidates for modification. The amino group can be acylated, alkylated, or used as a nucleophile in various coupling reactions. The iodine atom, a versatile halogen, can be readily displaced or participate in cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, to introduce a wide range of substituents. A convenient synthetic route has been developed for preparing 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives, which can then undergo further modifications like Sonogashira cross-coupling reactions. arkat-usa.org

Bioisosteric Replacement: This principle involves substituting one functional group with another that has similar physicochemical properties, with the aim of improving potency, selectivity, or pharmacokinetic profiles. For instance, the iodine atom could be replaced with other halogens or functional groups that can act as hydrogen bond acceptors or have similar steric bulk.

Scaffold Hopping and Ring System Modification: While this article focuses on the this compound scaffold, a broader design principle involves modifying the core pyrazole ring itself. This could include creating fused heterocyclic systems or altering the substitution pattern to explore new chemical space. For example, 3(5)-aminopyrazoles are valuable starting materials for synthesizing condensed heterocycles like pyrazolo[1,5-a]pyrimidines. mdpi.com

Structure-Based and Ligand-Based Drug Design: When a biological target is known, computational methods like molecular docking and pharmacophore mapping can guide the design of new analogues. connectjournals.com These techniques help in understanding the key interactions between the molecule and the target, allowing for the rational design of derivatives with enhanced binding affinity and selectivity.

By systematically applying these design principles, chemists can generate diverse libraries of compounds derived from the this compound scaffold, increasing the probability of discovering molecules with desired biological or material properties.

Combinatorial Chemistry and Parallel Synthesis of this compound Libraries

Combinatorial chemistry and parallel synthesis are powerful tools for rapidly generating large libraries of compounds from a common scaffold like this compound. mdpi.comscispace.com These techniques are instrumental in exploring the chemical space around the scaffold and accelerating the discovery of new lead compounds in drug discovery. mdpi.comusc.gal

Parallel synthesis allows for the simultaneous synthesis of a large number of individual compounds in separate reaction vessels. This method is particularly useful for creating focused libraries where specific structural variations are systematically explored. For instance, a library could be generated by reacting this compound with a diverse set of acylating agents in a parallel format to explore the impact of different substituents on the amino group.

Combinatorial chemistry , often utilizing a "split-and-mix" approach, enables the creation of much larger and more diverse libraries. mdpi.com In this strategy, a solid support is divided into portions, each of which is reacted with a different building block. The portions are then combined, mixed, and re-divided for the next reaction step with another set of building blocks. This process can be repeated multiple times, leading to an exponential increase in the number of unique compounds in the library.

Several synthetic methodologies have been developed for the combinatorial synthesis of pyrazole derivatives. One notable approach involves the use of polymer-supported reagents, which facilitates purification and allows for high-throughput synthesis. wisdomlib.org For example, a combinatorial library of 3,5-diaryl pyrazole derivatives was synthesized using 8-(2-(hydroxymethyl)-1-methylpyrrolidin-3-yl)-5,7-dimethoxy-2-phenyl-4H-chromen-4-one and hydrazine hydrate. nih.gov

The table below illustrates a hypothetical parallel synthesis of a small library based on the this compound scaffold, showcasing the diversification at the N1 and C5 positions.

Starting MaterialReagent 1 (N-alkylation/arylation)Reagent 2 (C5-amination/acylation)Product
This compoundMethyl iodideAcetic anhydride1-methyl-3-iodo-1H-pyrazol-5-yl)acetamide
This compoundBenzyl bromideBenzoyl chlorideN-(1-benzyl-3-iodo-1H-pyrazol-5-yl)benzamide
This compoundPhenylboronic acid (Chan-Lam coupling)Isopropyl isocyanate1-(1-phenyl-3-iodo-1H-pyrazol-5-yl)-3-isopropylurea

These high-throughput synthesis strategies, coupled with efficient purification and characterization techniques, are essential for modern drug discovery and materials science research, enabling the rapid exploration of vast chemical landscapes.

Solid-Phase Organic Synthesis (SPOS) of Pyrazole Derivatives

Solid-phase organic synthesis (SPOS) has emerged as a highly effective technique for the construction of pyrazole-based compound libraries. acs.orgmdpi.com This methodology involves attaching a starting material to a solid support (resin), carrying out a series of chemical transformations, and then cleaving the final product from the support. The key advantage of SPOS lies in the simplified purification process, as excess reagents and by-products can be easily washed away from the resin-bound intermediate. mdpi.comwisdomlib.org

The application of SPOS to pyrazole synthesis allows for the generation of diverse libraries with high efficiency and purity. wisdomlib.org A general strategy involves immobilizing a precursor molecule onto a solid support and then building the pyrazole ring through a series of resin-based reactions. For example, a method for the parallel solid-phase synthesis of 5-amino-1-(substituted thiocarbamoyl)pyrazole derivatives has been reported. acs.orgnih.gov This approach utilizes a polymer-bound dithiocarbazate intermediate, which undergoes cyclization with various electrophiles to form the pyrazole ring. acs.orgnih.gov

Another SPOS approach involves the immobilization of an aminopyrazole onto a resin, followed by functionalization and subsequent cleavage. beilstein-journals.org For instance, an aminopyrazole can be attached to a Merrifield resin, followed by N-functionalization and cleavage to yield the desired pyrazole derivative. beilstein-journals.org This method offers the benefits of straightforward purification and high-throughput derivatization. beilstein-journals.org

The table below outlines a general workflow for the solid-phase synthesis of a pyrazole library.

StepDescriptionReagents/Conditions
1. Resin LoadingAttachment of a suitable starting material to the solid support.e.g., Acetyl-bearing moiety loaded onto the resin. mdpi.com
2. Chain Elongation/ModificationStepwise addition of building blocks to the resin-bound substrate.e.g., Claisen condensation, α-alkylation. mdpi.com
3. CyclizationFormation of the pyrazole ring.e.g., Reaction with monosubstituted hydrazines. mdpi.com
4. CleavageRelease of the final pyrazole derivative from the solid support.e.g., Acidic or photolytic cleavage.

The use of SPOS in generating pyrazole libraries has been shown to be a powerful tool in drug discovery, enabling the rapid synthesis of large numbers of compounds for biological screening.

Structure-Reactivity and Structure-Selectivity Relationship Studies for Modified Analogues

Understanding the relationship between the structure of a molecule and its chemical reactivity and selectivity is crucial for designing efficient synthetic routes and predicting the outcomes of chemical transformations. In the context of this compound and its derivatives, these studies inform how modifications to the scaffold influence its behavior in subsequent reactions.

Structure-Reactivity Relationships:

The reactivity of the pyrazole ring is influenced by the electronic nature of its substituents. ijrpr.com Electron-donating groups generally increase the electron density of the ring, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups decrease the ring's electron density, favoring nucleophilic attack.

In the case of this compound, the amino group is an electron-donating group, which activates the pyrazole ring towards electrophilic substitution, primarily at the C4 position. The iodine atom, being an electronegative halogen, has a deactivating effect, but its primary utility lies in its ability to participate in cross-coupling reactions. The reactivity of the N-H bond in the pyrazole ring is also a key consideration, as its deprotonation can lead to N-alkylation or N-arylation. Protecting the N-H group is often necessary to achieve selective reactions at other positions. arkat-usa.org

The table below summarizes the expected reactivity of different positions on the this compound scaffold.

PositionFunctional GroupExpected Reactivity
C3IodineSusceptible to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).
C4C-HProne to electrophilic substitution due to activation by the amino group.
C5Amino GroupNucleophilic; can undergo acylation, alkylation, etc.
N1N-HAcidic; can be deprotonated and subsequently alkylated or acylated.

Structure-Selectivity Relationships:

Selectivity, including regioselectivity and chemoselectivity, is a critical aspect of synthesizing complex molecules from the this compound scaffold.

Regioselectivity: This refers to the preferential reaction at one position over another. For example, in the N-alkylation of an unsymmetrical pyrazole, two different regioisomers can be formed. The choice of reaction conditions, such as the base and solvent, can often influence the regiochemical outcome.

Chemoselectivity: This relates to the selective reaction of one functional group in the presence of others. For instance, in a molecule containing both an amino group and an iodine atom, it is often possible to selectively react one group while leaving the other intact. This can be achieved by carefully choosing reagents and reaction conditions. For example, a palladium-catalyzed Sonogashira coupling can be performed on the C3-iodo position without affecting the C5-amino group.

Structure-activity relationship (SAR) studies are also integral to understanding how structural modifications impact biological activity. connectjournals.comresearchgate.net Through the systematic modification of substituents and functional groups, medicinal chemists can gain insights into the key structural features responsible for a molecule's pharmacological effects. researchgate.net For example, a study on bis-pyrazole molecules revealed that a spacer of up to two atoms and alkyl substitution at one of the N(1) positions were important for inhibitory activity against phagocytosis. nih.gov

By carefully studying these structure-reactivity and structure-selectivity relationships, chemists can develop more efficient and predictable synthetic strategies for the derivatization of the this compound scaffold, ultimately leading to the discovery of novel compounds with desired properties.

Advanced Spectroscopic and Structural Elucidation of 3 Iodo 1h Pyrazol 5 Amine

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 3-iodo-1H-pyrazol-5-amine (C₃H₄IN₃), the exact mass can be calculated based on the most abundant isotopes of its constituent atoms (¹H, ¹²C, ¹⁴N, ¹²⁷I).

The theoretical exact mass allows for unambiguous confirmation of the molecular formula. In a typical HRMS experiment using a technique like Electrospray Ionization (ESI), the compound would be observed as its protonated molecular ion, [M+H]⁺. The high resolution of the instrument distinguishes the target ion from other ions with the same nominal mass but different elemental compositions.

Table 1: Theoretical Mass Data for this compound

Species Molecular Formula Calculated Exact Mass
Neutral Molecule [M] C₃H₄IN₃ 224.9450

Note: Data is calculated and represents the expected values in an experimental setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple, reflecting the small number of protons in the structure. The pyrazole (B372694) ring contains one proton (H4), while the amine (-NH₂) and the pyrazole nitrogen (-NH) each have protons. The chemical shifts of these protons are influenced by the electronic effects of the iodine atom and the amine group. The amine and NH protons are often broad and their chemical shifts can be concentration and solvent-dependent.

The ¹³C NMR spectrum provides information on the carbon framework. The pyrazole ring has three distinct carbon atoms (C3, C4, and C5). The C3 carbon, directly attached to the electron-withdrawing iodine atom, is expected to have a significantly different chemical shift compared to C5, which is bonded to the electron-donating amine group. The C4 carbon's resonance will be influenced by both substituents.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H4 5.5 - 6.0 -
NH 10.0 - 12.0 (broad) -
NH₂ 4.5 - 5.5 (broad) -
C3 75 - 85 -
C4 90 - 100 -

Note: These are predicted values based on known substituent effects on pyrazole rings. Actual experimental values may vary depending on solvent and concentration.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign the NMR signals and confirm the molecular structure, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between scalar-coupled protons. While there are few protons to show direct coupling on the ring itself, it can be useful to confirm the absence of such couplings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. It would definitively link the ¹H signal for H4 to the ¹³C signal for C4.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing connectivity across multiple bonds. Correlations would be expected from the H4 proton to carbons C3 and C5. Furthermore, the NH proton could show correlations to C3 and C5, and the NH₂ protons could show correlations to C5, providing comprehensive confirmation of the pyrazole ring structure and substituent placement.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals spatial proximities between atoms. It could show correlations between the H4 proton and the protons of the adjacent NH₂ group, helping to confirm the regiochemistry.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides insight into the functional groups and bonding within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by distinct absorption bands corresponding to specific molecular vibrations. The primary amine group is expected to show two N-H stretching bands (asymmetric and symmetric) in the 3200-3400 cm⁻¹ region. The N-H stretching of the pyrazole ring would also appear in this region, potentially overlapping. An N-H bending vibration for the primary amine is expected around 1600-1650 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole ring would appear in the 1400-1600 cm⁻¹ fingerprint region. The C-I stretch is expected at lower wavenumbers, typically in the 500-600 cm⁻¹ range. nih.govnist.gov

Raman Spectroscopy: Raman spectroscopy, which measures scattered light, provides complementary information. While N-H and O-H stretches are often weak in Raman spectra, the vibrations of the pyrazole ring and the C-I bond, which involve significant changes in polarizability, are expected to produce strong signals.

Table 3: Key Expected Vibrational Modes for this compound

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Signal
N-H Stretch (Amine, Asymmetric) 3350 - 3450 Weak
N-H Stretch (Amine, Symmetric) 3250 - 3350 Weak
N-H Stretch (Pyrazole Ring) 3100 - 3200 Weak
N-H Bend (Amine) 1600 - 1650 Medium
C=N / C=C Ring Stretch 1400 - 1600 Strong

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography offers the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov By diffracting X-rays off a single crystal, one can calculate the electron density map and thus determine the precise positions of each atom, bond lengths, bond angles, and intermolecular interactions.

For this compound, a crystal structure would confirm the planarity of the pyrazole ring. It would also reveal the precise bond lengths of C-I, C-N, and other bonds within the ring, which are influenced by the electronic nature of the substituents. A key aspect of the analysis would be the examination of intermolecular hydrogen bonding. The amine group and the pyrazole NH group are both hydrogen bond donors and acceptors, and it is likely that they would form an extensive network of hydrogen bonds in the crystal lattice, influencing the packing and stability of the solid-state structure.

Electronic Spectroscopy (UV-Vis) for Electronic Transition Characterization

UV-Visible spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The absorption maxima (λ_max) are characteristic of the chromophores within the molecule. The pyrazole ring is an aromatic heterocycle and is expected to exhibit π → π* transitions. nih.govresearchgate.net The presence of the amino group (an auxochrome) and the iodine atom will influence the energy of these transitions, typically causing a bathochromic (red) shift compared to the unsubstituted pyrazole. The analysis of the UV-Vis spectrum provides valuable information about the electronic structure of the molecule.

Table 4: Compound Names Mentioned

Compound Name
This compound

Theoretical and Computational Chemistry Studies of 3 Iodo 1h Pyrazol 5 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For 3-iodo-1H-pyrazol-5-amine, these calculations would provide insights into its stability, electronic distribution, and chemical reactivity.

Frontier Molecular Orbital (FMO) AnalysisFMO analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for predicting how a molecule will interact with other speciesresearchgate.netresearchgate.net.

HOMO: Represents the orbital from which the molecule is most likely to donate electrons. In this compound, the HOMO would likely be distributed over the electron-rich regions, such as the amino group and the pyrazole (B372694) ring's π-system. Analysis of the HOMO would indicate the most probable sites for electrophilic attack.

LUMO: Represents the orbital to which the molecule is most likely to accept electrons. The LUMO's location highlights potential sites for nucleophilic attack. The presence of the electronegative iodine atom would influence the LUMO's distribution mdpi.com.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity nih.gov.

Electrostatic Potential (ESP) Surface MappingAn ESP map provides a visual representation of the charge distribution on the molecule's surfaceyoutube.comavogadro.cc. It is invaluable for understanding non-covalent interactions and predicting reactivityresearchgate.netwalisongo.ac.id.

For this compound, an ESP map would illustrate:

Negative Potential Regions (Red/Yellow): These areas, rich in electrons, would likely be centered around the nitrogen atoms of the pyrazole ring and the amino group, indicating sites prone to interaction with electrophiles or hydrogen bond donors preprints.org.

Positive Potential Regions (Blue): Electron-deficient areas, such as the hydrogen atoms of the amino group and the N-H of the pyrazole ring, would show a positive potential, indicating sites for interaction with nucleophiles or hydrogen bond acceptors. The iodine atom might exhibit a region of positive potential known as a "sigma-hole," which is characteristic of halogen bonding interactions preprints.org.

Natural Bond Orbital (NBO) AnalysisNBO analysis examines the interactions between filled (donor) and empty (acceptor) orbitals to quantify charge transfer and delocalization within the moleculewalisongo.ac.idresearchgate.net. For this compound, NBO analysis would provide quantitative data on:

Charge Distribution: The natural atomic charges on each atom (C, N, I, H), offering a more detailed picture than ESP maps alone.

Hybridization: The hybridization of atomic orbitals involved in bonding.

Intramolecular Interactions: The stabilization energies associated with electron delocalization, such as the interaction between the lone pair electrons on the amino nitrogen and the antibonding orbitals of the pyrazole ring. This would help in understanding the electronic contribution of the amino and iodo substituents to the ring's stability and aromaticity.

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling can be used to elucidate the step-by-step pathway of a chemical reaction involving this compound. This involves calculating the energies of reactants, products, intermediates, and, most importantly, transition states.

For instance, in a reaction like a palladium-catalyzed cross-coupling (a common reaction for aryl iodides), modeling could:

Identify the most energetically favorable pathway.

Characterize the geometry of the transition state structures for key steps like oxidative addition and reductive elimination.

Conformation Analysis and Tautomerism Studies of the Pyrazole Ring System

The pyrazole ring system is known to exhibit annular tautomerism, where the N-H proton can migrate between the two nitrogen atoms mdpi.comorientjchem.org. For this compound, two primary tautomers would exist: this compound and 5-iodo-1H-pyrazol-3-amine.

A computational study would:

Calculate the relative energies of these tautomers in the gas phase and in different solvents to predict which form is more stable under various conditions nih.govnih.govmdpi.com.

Model the transition state for the proton transfer between the nitrogens to determine the energy barrier for tautomerization.

Analyze how substituents (iodo and amino groups) influence the tautomeric equilibrium. Electron-donating groups like -NH2 are known to favor the tautomer where the proton is on the adjacent nitrogen nih.govmdpi.com.

Molecular Docking and Dynamics Simulations for Potential Ligand-Target Interactions

Given that many pyrazole derivatives are biologically active, molecular docking and dynamics simulations are used to predict and analyze how a molecule like this compound might bind to a biological target, such as a protein or enzyme researchgate.netnih.govproquest.commdpi.comnih.gov.

Molecular Docking: This computational technique would place the 3D structure of this compound into the binding site of a target protein. The simulation would score different binding poses to predict the most stable orientation and the binding affinity nih.govnih.gov. This helps identify key interactions, such as hydrogen bonds between the amino group and the protein, or potential halogen bonds involving the iodine atom.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to observe the stability of the ligand-protein complex over time. An MD simulation would model the movements and interactions of all atoms in the system, providing a more dynamic and realistic view of the binding stability and conformational changes that might occur upon binding nih.gov.

While specific data for this compound is not currently published, the application of these computational methodologies would be essential for a thorough understanding of its chemical properties and for guiding future research into its synthesis, reactivity, and potential applications.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to build mathematical models correlating the chemical structure of compounds with their biological activity or physicochemical properties, respectively. While dedicated QSAR or QSPR studies focusing exclusively on this compound have not been identified in a review of scientific literature, the principles and techniques are widely applied to the broader class of pyrazole derivatives. These studies are instrumental in rational drug design, helping to predict the activity of new compounds and optimize lead structures.

The core principle of QSAR/QSPR is that the variations in the biological activity or properties of a series of compounds are dependent on the changes in their molecular features. By quantifying these features using molecular descriptors, statistical models can be developed. For the pyrazole class of compounds, various QSAR approaches have been employed, ranging from two-dimensional (2D) to more complex three-dimensional (3D) methodologies.

General Methodologies for Pyrazole Derivatives

QSAR studies on pyrazole derivatives typically involve the following steps:

Data Set Selection: A series of structurally related pyrazole compounds with experimentally determined biological activities (e.g., enzyme inhibition, anticancer activity) is selected.

Molecular Modeling and Descriptor Calculation: The 2D or 3D structures of the molecules are generated and optimized. A wide range of molecular descriptors are then calculated to capture various aspects of the molecular structure.

Model Development: Statistical methods are used to build a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). Common methods include Multiple Linear Regression (MLR) and Partial Least Squares (PLS). nih.gov

Model Validation: The developed model's statistical significance, robustness, and predictive power are rigorously assessed using various validation techniques, such as cross-validation (leave-one-out) and external validation with a test set of compounds. shd-pub.org.rs

Key Molecular Descriptors in Pyrazole QSAR Studies

A variety of descriptors are used to model the activity of pyrazole derivatives. These can be broadly categorized as:

Physicochemical Descriptors: These describe properties like lipophilicity (e.g., logP), molar refractivity, and density. For instance, lipophilicity descriptors like SlogP_VSA4 have been identified as significant in some pyrazole QSAR models. nih.gov

Topological Descriptors: These are numerical representations of molecular topology, describing the size, shape, and branching of a molecule. The Balaban J index is an example of a topological descriptor used in pyrazole studies. nih.gov

Electronic Descriptors: These quantify the electronic properties of a molecule, such as dipole moment and orbital energies (HOMO/LUMO), which are often calculated using quantum mechanical methods like Density Functional Theory (DFT). biointerfaceresearch.com

3D Descriptors: In methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), 3D descriptors related to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are crucial. These methods provide insights into the 3D structural requirements for optimal interaction with a biological target. nih.govresearchgate.net

Application of QSAR Models for Pyrazole Derivatives

QSAR models for pyrazole derivatives have been successfully developed for a range of biological targets. For example, studies have focused on their potential as hypoglycemic agents, kinase inhibitors, and anticancer compounds. nih.govjournal-academia.comnih.gov These models help identify the key structural features that govern their activity.

A 3D-QSAR study on aminopyrimidinyl pyrazole analogs as PLK1 inhibitors developed robust CoMFA and CoMSIA models. nih.gov The statistical validation of these models provides confidence in their predictive ability. nih.gov Similarly, a study on pyrazole derivatives as hypoglycemic agents used MLR and Random Forest regression to build predictive models. researchgate.net

Below are illustrative tables summarizing the statistical quality of representative QSAR models developed for different series of pyrazole derivatives.

Table 1: Example of Statistical Validation for 3D-QSAR Models of Pyrazole Analogs as PLK1 Inhibitors

Model q² (Cross-validated r²) r² (Non-cross-validated r²) F value Standard Error of Estimate (SEE) Number of Components
CoMFA 0.628 0.905 105.783 0.264 5
CoMSIA 0.580 0.895 89.251 0.281 6

This table is based on data from a hybrid 3D-QSAR study on aminopyrimidinyl pyrazole analogs. q² > 0.5 is indicative of good predictive ability. nih.gov

Table 2: Example of Statistical Results for QSAR Models of Pyrazole Derivatives as Hypoglycemic Agents

Model Type Root Mean Square Error (RMSE)
Multiple Linear Regression (MLR) 0.82 0.80 0.25
Random Forest 0.90 0.85 0.20

This table shows representative statistical values for QSAR models predicting the hypoglycemic activity of pyrazole derivatives. researchgate.net

These examples demonstrate that QSAR/QSPR methodologies are powerful tools for studying the pyrazole scaffold. While no specific models for this compound are available, these broader studies indicate that its activity would likely be influenced by a combination of its lipophilic, electronic, and steric characteristics, imparted by the iodo, amine, and pyrazole core moieties. Future computational studies could apply these established methodologies to develop specific QSAR/QSPR models that include this compound to predict its biological activities and physicochemical properties.

Applications of 3 Iodo 1h Pyrazol 5 Amine and Its Derivatives in Chemical Sciences

Role as Versatile Synthetic Intermediates in Fine Chemical Synthesis

The strategic placement of the iodo and amine groups on the pyrazole (B372694) ring makes 3-iodo-1H-pyrazol-5-amine and its derivatives exceptionally useful intermediates in organic synthesis. The iodo group, in particular, serves as a versatile handle for introducing molecular complexity through various cross-coupling reactions.

Substituted 3-iodo-1H-pyrazole derivatives are valuable precursors for creating more complex heterocyclic systems arkat-usa.org. The carbon-iodine bond is amenable to cleavage and subsequent formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is extensively exploited in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis arkat-usa.org.

Key synthetic applications include:

Sonogashira Cross-Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. 3-Iodo-1H-pyrazole derivatives readily participate in Sonogashira reactions, allowing for the introduction of alkynyl moieties onto the pyrazole core. This is a powerful method for constructing extended π-systems or for further functionalization of the alkyne group arkat-usa.org.

Suzuki-Miyaura Cross-Coupling: This reaction pairs an organoboron compound with an organic halide. Iodinated pyrazoles are excellent substrates for Suzuki reactions, enabling the formation of bi-aryl structures or the attachment of various alkyl or vinyl groups. This method is widely used to create complex molecular architectures from simple, readily available building blocks acs.orgresearchgate.net.

Other Cross-Coupling Reactions: Iodinated pyrazoles can also be utilized in other coupling reactions such as Negishi, Stille, and Heck reactions, further expanding their synthetic utility researchgate.net.

The amine group at the 5-position also offers a site for derivatization. It can be acylated, alkylated, or used as a nucleophile in various condensation reactions to build larger, more complex molecules. For instance, aminopyrazoles are highly reactive 1,3-bis(nucleophiles) used in preparing fused pyrazole systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines researchgate.net.

A common strategy in the synthesis involving these intermediates is the protection of the pyrazole's N-H group to prevent unwanted side reactions during coupling procedures. Protecting groups like Boc (tert-butyloxycarbonyl) or EtOEt (1-ethoxyethyl) are often employed and can be removed under mild conditions after the desired modification has been achieved arkat-usa.org.

Table 1: Synthetic Transformations Using Iodinated Pyrazole Intermediates

Reaction Type Reactant Key Reagent/Catalyst Product Type Reference
Sonogashira Coupling 3-Iodo-1H-pyrazole derivative Phenylacetylene, Pd catalyst Alkynyl-pyrazole arkat-usa.org
Suzuki-Miyaura Coupling 4-Iodo/5-Iodo-pyrazole derivative Phenylboronic acid, Pd catalyst Phenyl-pyrazole acs.orgresearchgate.net
Negishi Coupling 5-Iodo-pyrazole derivative Benzylzinc halides, Pd catalyst Benzyl-pyrazole researchgate.net

Ligands in Coordination Chemistry and Homogeneous/Heterogeneous Catalysis

Pyrazole derivatives are well-established as effective ligands in coordination chemistry due to the presence of sp²-hybridized nitrogen atoms that can readily coordinate with metal ions nih.govrsc.org. The incorporation of additional donor atoms, such as the amine group in this compound, enhances their chelating ability, allowing them to form stable complexes with a wide range of transition metals arabjchem.orgbohrium.com.

The electronic properties of the pyrazole ring, acting as a strong π-donor, contribute to the stability of the resulting metal complexes rsc.orgsemanticscholar.org. These coordination compounds are of significant interest not only for their structural diversity but also for their potential applications in catalysis.

Mimicking Enzyme Activity: Metal complexes of pyrazole-based ligands have been shown to exhibit catalytic activity in various oxidation reactions. For example, in-situ generated copper(II) complexes of new pyrazolyl ligands have demonstrated the ability to catalyze the oxidation of catechol to o-quinone using atmospheric oxygen arabjchem.orgresearchgate.netresearchgate.net. This activity mimics the function of catecholase enzymes, making these complexes valuable models for studying biological oxidation processes bohrium.com. The catalytic efficiency of these systems can be influenced by the nature of the ligand, the counter-ion of the copper salt, and the solvent used researchgate.netdntb.gov.ua.

Catalyst Design: The modular nature of pyrazole synthesis allows for the fine-tuning of the ligand's steric and electronic properties. By modifying the substituents on the pyrazole ring, it is possible to modulate the catalytic activity and selectivity of the corresponding metal complex. This tunability is a key advantage in the rational design of new homogeneous and heterogeneous catalysts for specific chemical transformations.

Scaffold Design in Medicinal Chemistry Research

The pyrazole scaffold is a highly privileged structure in medicinal chemistry, appearing in numerous compounds with a wide spectrum of pharmacological activities mdpi.commdpi.comnih.govijnrd.org. Pyrazole-containing drugs are used as anti-inflammatory, anticancer, antipsychotic, and anti-obesity agents, demonstrating the broad therapeutic potential of this heterocyclic core nih.govnih.gov.

This compound serves as a valuable starting material for the synthesis of novel, biologically active molecules. The iodo group provides a convenient attachment point for various substituents via cross-coupling reactions, enabling the exploration of the chemical space around the pyrazole core in the search for new therapeutic agents sciforum.netevitachem.com. The amine group can be functionalized to introduce pharmacophoric features or to modulate the physicochemical properties of the molecule, such as solubility and membrane permeability.

The pyrazole nucleus itself is recognized for its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets, which is crucial for molecular recognition and biological activity nih.gov. The introduction of an iodine atom can lead to halogen bonding, an increasingly recognized interaction in drug design that can enhance binding affinity and selectivity.

Some mechanisms by which pyrazole derivatives exert their effects in a research context include:

Inhibition of enzymes like cyclooxygenase (COX), which are involved in inflammation and tumor growth mdpi.com.

Modulation of key signaling pathways that are dysregulated in cancer, such as the PI3K/Akt and MAPK pathways mdpi.com.

Induction of apoptosis (programmed cell death) in cancer cells by regulating the expression of apoptosis-related proteins mdpi.com.

Precursors in Material Science Applications

The unique electronic and structural features of pyrazole derivatives make them attractive building blocks for the development of advanced materials researchgate.netmdpi.com. The aromatic nature of the pyrazole ring, combined with its ability to coordinate with metals and participate in hydrogen bonding, allows for the creation of materials with tailored optical, electronic, and structural properties.

Polymer Chemistry: Pyrazole-based compounds have been investigated as components of novel polymers. For instance, they have been used as chain transfer agents (CTAs) in reversible addition-fragmentation chain transfer (RAFT) polymerization, a controlled radical polymerization technique. Pyrazole-based CTAs can mediate the polymerization of a broad range of monomers under photoiniferter conditions, enabling the synthesis of well-defined polymers and block copolymers with high end-group fidelity mdpi.com. Additionally, new polyazomethines based on the pyrazole moiety have been synthesized and used to create polymer nanocomposites with zinc oxide nanoparticles tandfonline.com.

Nanomaterials: Pyrazole derivatives can be incorporated into nanomaterials to impart specific functionalities. For example, water-insoluble bioactive pyrazole derivatives have been encapsulated within dendrimer or cationic copolymer nanoparticles to improve their solubility and enhance their biological activity nih.govresearchgate.net.

Organic Electronics: The potential for pyrazole derivatives in creating materials with specific electronic or optical properties has been noted evitachem.com. The ability to form extended conjugated systems through cross-coupling reactions makes iodinated pyrazoles promising precursors for organic light-emitting diode (OLED) materials and other organic electronic components arkat-usa.org.

Applications in Agrochemical Research

The pyrazole ring is a well-established and highly effective pharmacophore in the agrochemical industry nih.govresearchgate.net. Numerous commercial pesticides, including herbicides, insecticides, and fungicides, contain a pyrazole moiety, highlighting its importance in crop protection nih.govnih.govnih.gov.

This compound and its derivatives are valuable building blocks for the synthesis of new agrochemicals researchgate.netpasteur.fr. The synthetic versatility of these intermediates allows for the systematic modification of the pyrazole structure to optimize biological activity against specific pests or weeds while minimizing effects on non-target organisms.

Table 2: Classes of Agrochemicals Incorporating the Pyrazole Scaffold

Agrochemical Class Mode of Action (Example) Reference
Fungicides Inhibition of succinate (B1194679) dehydrogenase (SDHI) nih.gov
Herbicides Inhibition of transketolase in plant photosynthesis acs.org

| Insecticides | Modulation of insect GABA receptors | nih.gov |

Research in this area focuses on designing novel pyrazole derivatives by introducing different functional groups to enhance efficacy, broaden the spectrum of activity, or overcome resistance mechanisms that have developed to existing products nih.govacs.org. For example, novel pyrazole amide derivatives have been designed as potential inhibitors of transketolase, a key enzyme in plant photosynthesis, demonstrating their potential as new herbicides acs.org.

Development of Fluorescent Probes and Chemosensors

Pyrazole derivatives have emerged as a significant class of compounds for the development of fluorescent probes and chemosensors nih.govresearchgate.net. Their inherent photophysical properties, combined with their excellent chelating abilities, make them ideal candidates for detecting a variety of analytes, including metal ions and anions nih.govnih.gov.

The design of a pyrazole-based chemosensor typically involves incorporating the pyrazole ring as a recognition unit (binding site) and linking it to a fluorophore. The binding of an analyte to the pyrazole moiety induces a change in the electronic properties of the system, resulting in a detectable change in the fluorescence signal (e.g., "turn-on" or "turn-off" response, or a ratiometric shift) acs.orgnih.gov.

Cation Sensing: Pyrazole-based sensors have been successfully developed for the selective and sensitive detection of various metal ions, such as Cu²⁺, Zn²⁺, Fe³⁺, and Al³⁺ nih.govrsc.org. The nitrogen atoms of the pyrazole ring, often in conjunction with other nearby donor atoms, form a coordination site for the target metal ion. This coordination event alters the photophysical properties of the molecule, allowing for quantitative detection nih.govsemanticscholar.org.

Anion Sensing: While less common than cation sensing, pyrazole derivatives have also been engineered to detect anions like fluoride (B91410) (F⁻) and cyanide (CN⁻) nih.gov.

Bioimaging: Due to their good membrane permeability and biocompatibility, fluorescent pyrazole derivatives are suitable for bioimaging applications nih.gov. They can be used for general cell staining, labeling subcellular structures, and detecting ions or small molecules within living cells, providing a powerful tool for studying complex cellular processes nih.govnih.gov.

The synthetic accessibility of iodinated pyrazoles allows for the straightforward attachment of various fluorophores and other functional groups, facilitating the rational design of new sensors with improved selectivity, sensitivity, and photophysical properties for specific applications in environmental monitoring and biological research researchgate.net.

Biological Interactions and Mechanistic Insights of 3 Iodo 1h Pyrazol 5 Amine Derivatives

In Vitro Enzyme Inhibition Studies and Mechanistic Elucidation

Derivatives built upon the pyrazole (B372694) framework have demonstrated potent inhibitory activity against various enzyme classes, most notably kinases and amine oxidases. These studies provide a foundation for understanding the potential applications of 3-iodo-1H-pyrazol-5-amine derivatives.

For instance, a series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were found to be reversible and non-competitive inhibitors of monoamine oxidases (MAOs). nih.gov One of the most potent compounds in this series, 1-acetyl-3-(2,4-dihydroxyphenyl)-5-(3-methylphenyl)-4,5-dihydro-(1H)-pyrazole, exhibited a Ki of approximately 10⁻⁸ M, indicating strong inhibitory potential. nih.gov This suggests that the pyrazole core can be effectively utilized to target the active or allosteric sites of enzymes like MAO.

In the realm of oncology, pyrazole derivatives have been extensively investigated as kinase inhibitors. nih.govnih.gov Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Novel 1,3,5-triazine-based pyrazole derivatives have shown promising inhibitory activity against the epidermal growth factor receptor (EGFR) tyrosine kinase. rsc.org Compounds featuring specific substitutions demonstrated potent EGFR inhibition with IC50 values in the nanomolar range, comparable to the standard drug erlotinib. rsc.org Similarly, a new series of 3-amino-1H-pyrazole-based molecules were developed as kinase inhibitors, where even small modifications to the pyrazole ring were found to have significant effects on their selectivity and inhibitory profile. nih.gov

Table 1: In Vitro Enzyme Inhibition by Pyrazole Derivatives

Compound ClassTarget EnzymeInhibition Value (IC50 / Ki)Reference
1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazolesMonoamine Oxidase (MAO)~10⁻⁸ M (Ki) nih.gov
1,3,5-triazine-based pyrazoles (Compound 5h)EGFR-Tyrosine Kinase229.4 nM (IC50) rsc.org
1,3,5-triazine-based pyrazoles (Compound 5g)EGFR-Tyrosine Kinase286.9 nM (IC50) rsc.org
1,3,5-triazine-based pyrazoles (Compound 5f)EGFR-Tyrosine Kinase395.1 nM (IC50) rsc.org

Molecular Receptor Binding and Activation/Inhibition Mechanisms

Molecular docking studies have been instrumental in elucidating the binding mechanisms of pyrazole derivatives to various protein receptors, particularly protein kinases which are key targets in cancer therapy. nih.govnih.gov These computational analyses predict the binding affinity and orientation of a ligand within the active site of a target protein, offering insights into the structural basis of inhibition.

Docking studies on a series of 1H-pyrazole derivatives against several protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A, and Cyclin-Dependent Kinase 2 (CDK2), revealed strong binding interactions. nih.govnih.govresearchgate.net The binding energies, which indicate the stability of the protein-ligand complex, were found to be significantly low, suggesting potent inhibitory potential. For example, certain pyrazole derivatives exhibited minimum binding energies of -10.09 kJ/mol with VEGFR-2, -8.57 kJ/mol with Aurora A, and -10.35 kJ/mol with CDK2. nih.govnih.govresearchgate.net

Further in silico studies analyzed the binding of 63 different pyrazole derivatives with targets such as VEGFR and Cytochrome P450 17A1 (CYP17). mdpi.com The docking scores for VEGFR ranged up to -9.2 kcal/mol, while for CYP17, the binding affinities reached as low as -10.4 kcal/mol, indicating very strong interactions. mdpi.com These findings highlight that the pyrazole scaffold can be tailored to fit deeply within the binding pockets of various receptors, establishing a basis for their inhibitory action. nih.govresearchgate.net

Table 2: Molecular Docking Scores of Pyrazole Derivatives against Protein Kinases

Compound/DerivativeProtein Target (PDB ID)Binding Energy / AffinityReference
2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1b)VEGFR-2 (2QU5)-10.09 kJ/mol nih.govnih.govresearchgate.net
2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1d)Aurora A (2W1G)-8.57 kJ/mol nih.govnih.govresearchgate.net
3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide (2b)CDK2 (2VTO)-10.35 kJ/mol nih.govresearchgate.net
Derivative M76VEGFR (4AGD)-9.2 kcal/mol mdpi.com
Derivative M72CYP17-10.4 kcal/mol mdpi.com

Investigations into Protein-Ligand Interactions at the Molecular Level

The inhibitory activity of pyrazole derivatives is underpinned by specific molecular interactions between the ligand and amino acid residues in the target protein's binding site. Hydrogen bonds and hydrophobic interactions are crucial for stabilizing the ligand-protein complex.

Docking studies of pyrazole derivatives with VEGFR-2 have shown that ligands interact directly with key residues such as Leu840, Asn923, Arg1066, Cys919, and Asp1046 through hydrogen bonding. nih.gov These interactions anchor the molecule within the active site, preventing the binding of the natural substrate.

In another example, the interaction of pyrazole-based inhibitors with NADPH Oxidase 2 (NOX2) was modeled. nih.gov The pyrazole group was found to form hydrophobic interactions with residues Leu98 and Phe202 (via π-stacking). nih.gov Similarly, studies on C-RAF protein kinase highlighted the importance of interactions with residues in the DFG region, with Asp486 forming a strong interaction with a 3-carbonyl-5-phenyl-1H-pyrazole compound, crucial for its inhibitory activity. mdpi.com Molecular dynamics simulations further confirmed that these interactions can persist, suggesting stable binding in a dynamic environment. mdpi.com

Table 3: Key Protein-Ligand Interactions for Pyrazole Derivatives

Protein TargetInteracting Amino Acid ResiduesType of InteractionReference
VEGFR-2Leu840, Asn923, Arg1066, Cys919, Asp1046Hydrogen Bond nih.gov
NOX2Leu98, Phe202Hydrophobic, π-stacking nih.gov
C-RAFAsp486Hydrogen Bond mdpi.com
CYP17Ile371, Phe435, Arg440Hydrophobic, Water Bridge mdpi.com

Cellular Pathway Modulation and Target Identification Studies (molecular mechanisms)

The interactions of pyrazole derivatives at the molecular level translate into the modulation of cellular pathways, often leading to specific physiological outcomes such as antioxidant or antiproliferative effects.

Studies on newly synthesized pyrazole derivatives have demonstrated their ability to modulate pathways related to oxidative stress. nih.gov These compounds showed significant antioxidant activity by scavenging free radicals and were able to inhibit H₂O₂-stimulated processes in endothelial cells. nih.gov Oxidative stress is implicated in numerous pathologies, including inflammation and cancer, and the ability to mitigate reactive oxygen species (ROS) production is a key therapeutic mechanism. nih.gov

The antiproliferative activity of pyrazole derivatives has also been a major focus of investigation. Certain derivatives have shown potent cytotoxic activity against various human cancer cell lines. nih.govalrasheedcol.edu.iq For example, a pentoxifylline-based pyrazole derivative exhibited a potent cytotoxic effect against the A549 lung cancer cell line with an IC50 value of 11.44 µM. alrasheedcol.edu.iq These effects are often the result of inhibiting key proteins in cell cycle regulation and proliferation pathways, such as the kinases discussed previously. The ability of these compounds to inhibit the proliferation of both solid tumor and leukemia cell lines underscores their potential as anticancer agents. nih.gov

Computational Drug Design Principles Utilizing the this compound Core

The this compound core is an attractive scaffold for computational and structure-based drug design. nih.gov Its structural features allow for predictable modifications to optimize binding affinity, selectivity, and pharmacokinetic properties. Computational methods are integral to modern drug discovery, enabling the targeted design of novel compounds and the optimization of lead molecules. nih.govmdpi.com

One key strategy is "scaffold hopping," where a known active core is replaced with a structurally different moiety, like a pyrazole, to improve properties while maintaining biological activity. researchgate.net For instance, a pyrimidine (B1678525) core in a Dual Leucine Zipper Kinase (DLK) inhibitor was successfully replaced with a pyrazole core to enhance physicochemical properties and brain penetration. researchgate.net

Structure-based design, which relies on the 3D structure of the target protein, is heavily utilized with pyrazole derivatives. nih.gov By analyzing the binding pocket of a target kinase, medicinal chemists can rationally design substitutions on the pyrazole ring to maximize favorable interactions. The iodine atom at the 3-position of the this compound scaffold is particularly useful as it can serve as a handle for cross-coupling reactions (e.g., Sonogashira coupling), allowing for the introduction of diverse chemical groups to probe the binding site. researchgate.netarkat-usa.org The amine group at the 5-position provides a site for forming crucial hydrogen bonds with the target protein, a common feature in many kinase inhibitors. This rational, structure-guided approach accelerates the discovery of potent and selective inhibitors. nih.gov

Q & A

Q. Example Protocol :

React 5-aminopyrazole with iodine monochloride (ICl) in acetic acid at 60°C for 6 hours.

Purify via column chromatography (silica gel, ethyl acetate/hexane).

Advanced: How can reaction conditions be optimized to improve the yield and purity of this compound?

Methodological Answer:
Optimization involves systematic variation of:

  • Catalysts : TBAI enhances electrophilic iodination efficiency by stabilizing intermediates.
  • Temperature : Elevated temperatures (80–100°C) accelerate cyclization but may require inert atmospheres to prevent decomposition .
  • Solvent Systems : Polar aprotic solvents (e.g., DMSO) improve solubility of iodinated intermediates, while ethanol minimizes side reactions .

Q. Critical Parameters Table :

ParameterOptimal RangeImpact on Yield
Catalyst (TBAI)10–15 mol%↑ 20–30%
Temperature80–100°C↑ Cyclization
Reaction Time6–8 hoursPrevents over-iodination

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 5.8–6.2 ppm (pyrazole C-H) and δ 2.1–2.5 ppm (amine protons).
    • ¹³C NMR : Iodine’s electron-withdrawing effect shifts pyrazole carbons to 110–130 ppm .
  • Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ peaks at m/z 240–250 (iodine isotopic pattern confirms presence) .
  • IR Spectroscopy : N-H stretches (~3400 cm⁻¹) and C-I bonds (~500 cm⁻¹) .

Advanced: How can researchers resolve contradictions in spectral data for this compound derivatives?

Methodological Answer:
Contradictions often arise from tautomerism or crystallographic disorder. Strategies include:

  • Variable Temperature NMR : Resolves dynamic tautomerism by freezing rotamers at low temperatures (e.g., –40°C) .
  • X-Ray Crystallography : Resolves ambiguous NOE correlations by providing definitive bond lengths and angles. SHELXL software is recommended for refining structures with heavy atoms like iodine .
  • DFT Calculations : Compare experimental IR/NMR data with computed spectra (Gaussian 09) to validate proposed structures .

Basic: What methodologies are used to assess the biological activity of pyrazol-5-amine derivatives?

Methodological Answer:

  • In Vitro Assays :
    • Antimicrobial Activity : Broth microdilution (MIC values against S. aureus or E. coli).
    • Anticancer Screening : MTT assays using HeLa or MCF-7 cell lines .
  • Structure-Activity Relationship (SAR) : Modify iodine substituents to evaluate electronic effects on bioactivity .

Advanced: How can computational modeling predict the physicochemical properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (reactivity), electrostatic potential maps (nucleophilic/electrophilic sites), and bond dissociation energies (stability) using Gaussian 16 .
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to predict solubility .
  • Explo5 Software : Estimate detonation velocity (D) and pressure (P) for energetic materials research, though this is more relevant to nitro derivatives .

Basic: What safety protocols are recommended for handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and fume hood use (iodine volatility).
  • Waste Disposal : Neutralize with sodium thiosulfate to reduce iodine toxicity .
  • Emergency Measures : For skin contact, rinse with 10% sodium bicarbonate; for inhalation, move to fresh air .

Advanced: What crystallographic challenges arise in analyzing this compound, and how are they addressed?

Methodological Answer:

  • Heavy Atom Effects : Iodine causes absorption anomalies. Mitigate using Mo-Kα radiation (λ = 0.7107 Å) and multi-scan absorption corrections in SHELXL .
  • Disorder Modeling : Split occupancy refinement for disordered pyrazole rings .
  • Data Collection : Low-temperature (100 K) datasets minimize thermal motion artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.